molecular formula C6H9F2NO2 B15316318 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

Katalognummer: B15316318
Molekulargewicht: 165.14 g/mol
InChI-Schlüssel: MTBVLXKEXIEOOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring makes it a versatile molecule for chemical modifications and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which can be controlled using green solvents . Another approach involves metal-mediated stepwise difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may leverage large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods ensure the efficient and cost-effective production of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the cyclobutane ring.

Eigenschaften

Molekularformel

C6H9F2NO2

Molekulargewicht

165.14 g/mol

IUPAC-Name

3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4H,1-2,9H2,(H,10,11)

InChI-Schlüssel

MTBVLXKEXIEOOZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(F)F)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.